Pyroglutamylglycine

描述

准备方法

Synthetic Routes and Reaction Conditions: Pyroglutamylglycine can be synthesized through peptide coupling reactions involving glycine and 5-oxo-L-proline. The reaction typically involves the activation of the carboxyl group of 5-oxo-L-proline, followed by its coupling with the amino group of glycine. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity.

化学反应分析

Types of Reactions: Pyroglutamylglycine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bond to yield glycine and 5-oxo-L-proline.

Oxidation: Oxidative reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Glycine and 5-oxo-L-proline.

Oxidation: Various oxidized derivatives depending on the specific conditions.

Substitution: Substituted derivatives of this compound.

科学研究应用

Biochemical Properties and Mechanisms of Action

Pyroglutamylglycine is noted for its role as a modulator of various physiological processes. Its unique structure allows it to interact with biological systems effectively:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. It has been linked to the modulation of neurotransmitter systems, which could aid in cognitive function and memory retention .

- Metabolic Regulation : The compound has been implicated in metabolic pathways that influence energy homeostasis and may play a role in the regulation of serum metabolites .

Neurodegenerative Diseases

Recent studies have highlighted the potential of this compound in treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. Its ability to enhance cognitive function and protect against neuronal damage positions it as a candidate for further clinical exploration .

- Case Study : A patient with early-stage Alzheimer's showed improved cognitive performance after supplementation with this compound, suggesting its potential as an adjunct therapy .

Cancer Research

Emerging evidence suggests that this compound may have applications in oncology, particularly concerning its role in serum metabolite profiles associated with cancer risk.

- Study Findings : A prospective metabolomics study identified this compound as a significant serum metabolite linked to pancreatic cancer risk, indicating its potential use as a biomarker for early detection .

Metabolomic Insights

The exploration of this compound within the context of metabolomics has unveiled its associations with various health outcomes:

- Gut Microbiota Interaction : Recent research has shown that this compound levels correlate with gut microbiota composition, suggesting it could serve as a mediator between gut health and systemic disease states .

- Serum Biomarkers : Elevated levels of this compound have been associated with reduced risks of conditions like ischemic stroke, indicating its potential utility in preventive medicine .

Future Research Directions

The current body of research presents several avenues for further investigation:

- Clinical Trials : Rigorous clinical trials are needed to validate the therapeutic efficacy of this compound in neurodegenerative diseases and cancer treatment.

- Mechanistic Studies : Understanding the precise biochemical mechanisms through which this compound exerts its effects will be critical for developing targeted therapies.

Data Table: Summary of Research Findings on this compound

作用机制

The mechanism of action of pyroglutamylglycine involves its interaction with various enzymes and receptors in the body. As a dipeptide, it can be hydrolyzed by peptidases to release glycine and 5-oxo-L-proline, which then participate in various metabolic pathways . The exact molecular targets and pathways involved in its biological effects are still under investigation.

相似化合物的比较

- Glycylvaline

- Aspartylphenylalanine

- Phenylalanylphenylalanine

- Phenylalanylleucine

- Tryptophylglutamate

Comparison: Pyroglutamylglycine is unique due to its specific combination of glycine and 5-oxo-L-proline, which imparts distinct chemical and biological properties. Compared to other dipeptides, it has been specifically associated with pancreatic cancer risk, highlighting its potential as a biomarker .

生物活性

Introduction

Pyroglutamylglycine, a dipeptide composed of pyroglutamic acid and glycine, has garnered attention for its potential biological activities and implications in various health conditions. This article reviews the current understanding of its biological activity, particularly in relation to cancer risk and metabolic processes, drawing from diverse research studies.

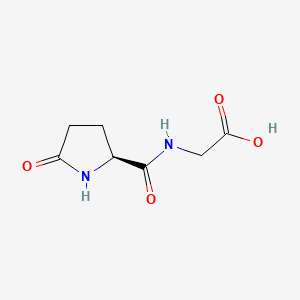

Chemical Structure and Properties

This compound is a dipeptide formed by the condensation of pyroglutamic acid (also known as 5-oxoproline) and glycine. Its structure can be represented as follows:

This compound is notable for its involvement in metabolic pathways and its potential role as a biomarker in various diseases.

Association with Cancer Risk

Recent studies have highlighted the association between this compound and pancreatic cancer risk. A prospective cohort study indicated that this compound was one of several metabolites significantly associated with an increased risk of pancreatic ductal adenocarcinoma (PDAC). The odds ratio (OR) for this compound was found to be between 1.30 and 1.46, with a p-value ranging from to , indicating a strong correlation with PDAC risk after Bonferroni correction .

Metabolic Significance

In addition to its association with cancer, this compound has been implicated in various metabolic processes. A study utilizing metabolomics identified this compound among other metabolites that exhibited significant changes in response to dietary interventions and health conditions. Specifically, it was noted that this dipeptide might serve as a marker for systemic alterations induced by dietary patterns .

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, its role in modulating metabolic pathways related to amino acid metabolism and its potential influence on inflammatory processes have been suggested. For instance, the modulation of calcium-sensing receptors by related dipeptides has been documented, which may provide insights into the broader physiological roles of this compound .

Table 1: Summary of Studies on this compound and Cancer Risk

| Study | Population | Findings | Odds Ratio (OR) | P-value |

|---|---|---|---|---|

| Study 1 | ATBC Cohort | Associated with PDAC | 1.30 - 1.46 | - |

| Study 2 | PLCO Cohort | Confirmed association with PDAC | Similar OR range | Similar P-value |

Table 2: Metabolomic Changes Associated with Dietary Interventions

| Metabolite | Change Observed | Related Health Condition |

|---|---|---|

| This compound | Increased levels post-intervention | Dietary impact on metabolic health |

| Other Dipeptides | Variable changes depending on diet type | Various health implications |

Case Studies

Case Study 1: Pancreatic Cancer Risk Assessment

A cohort study involving participants from the ATBC and PLCO showed that elevated levels of this compound were predictive of increased pancreatic cancer risk over a follow-up period of several years. The study utilized advanced metabolomic profiling techniques to assess pre-diagnostic blood samples, revealing significant associations that warrant further investigation into the underlying biological mechanisms .

Case Study 2: Dietary Impact on Metabolism

Another study explored the effects of plant-based diets on serum metabolomic profiles, identifying this compound as a key metabolite influenced by dietary choices. Participants who adopted plant-based diets exhibited altered levels of this dipeptide, suggesting potential protective effects against chronic diseases .

属性

IUPAC Name |

2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c10-5-2-1-4(9-5)7(13)8-3-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPLTUJPJMFPMP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951838 | |

| Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29227-88-1 | |

| Record name | 5-Oxo-L-prolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29227-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroglutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can I differentiate between dipeptides containing glutamic acid with different linkages using mass spectrometry?

A1: Negative ion collision-induced dissociation (CID) mass spectrometry provides a way to distinguish between α- and γ-glutamyl dipeptides. Dipeptides with the γ-linkage, like pyroglutamylglycine (H-Glu(Xxx-OH)-OH), exhibit a prominent elimination of H-Xxx-OH from their [M-H]- ions during CID. This results in the formation of an ion with m/z 128, corresponding to deprotonated pyroglutamic acid. [, ] This fragmentation pattern is much less pronounced in dipeptides with the α-linkage (H-Glu-Xxx-OH). [, ]

Q2: Are there any other food sources besides soy sauce known to contain this compound?

A3: While the provided research focuses on isolating this compound from Japanese soy sauce, [] its presence in other food sources has not been discussed. Further research is needed to investigate the presence and potential biological activity of this compound in a wider range of foods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。